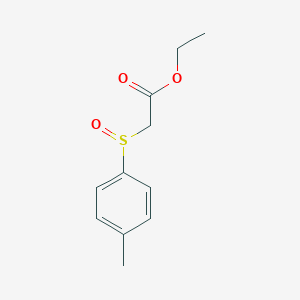

Ethyl 2-(p-tolylsulfinyl)acetate

Description

BenchChem offers high-quality Ethyl 2-(p-tolylsulfinyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(p-tolylsulfinyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methylphenyl)sulfinylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-3-14-11(12)8-15(13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJPGZAQKXEQCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Sulfoxides As Stereocontrol Elements

Chiral sulfoxides are organosulfur compounds that possess a stereogenic center at the sulfur atom, which is bonded to an oxygen atom and two different organic residues. Their utility in asymmetric synthesis is immense and stems from a combination of unique properties. tandfonline.comacs.org The sulfinyl group, with its distinct steric and electronic characteristics—a lone pair of electrons, an oxygen atom, and two different carbon substituents—can effectively differentiate the diastereotopic faces of a nearby reactive center. acs.org This ability allows for highly selective chemical transformations.

One of the key advantages of chiral sulfoxides is their good stability, both thermally and under a wide range of reaction conditions. rsc.org The sulfur stereocenter is configurationally robust, meaning it does not easily racemize, a critical feature for a reliable chiral auxiliary. acs.org Furthermore, the sulfinyl group can be readily introduced into molecules and, crucially, can be removed or transformed into other functional groups after it has served its stereodirecting purpose. This versatility has led to the widespread use of chiral sulfoxides as auxiliaries, ligands for asymmetric catalysis, and as directing groups in C-H activation reactions. rsc.orgresearchgate.net Their importance is underscored by their application in the synthesis of numerous biologically active natural products and pharmaceutical agents. acs.orgnih.govresearchgate.net

A Historical Perspective: the Rise of Sulfoxide Based Asymmetric Synthesis

The foundation for the widespread use of chiral sulfoxides was laid in the 1960s with the pioneering work of Andersen. researchgate.net The "Andersen synthesis" provided the first practical and reliable method for the preparation of enantiomerically pure sulfoxides. researchgate.net This method is based on the nucleophilic substitution of a diastereomerically pure sulfinate ester with a Grignard reagent. acs.org

The most widely utilized sulfinating agent is (-)-menthyl (S)-p-toluenesulfinate, often referred to as the Andersen reagent. tandfonline.comresearchgate.net This diastereomerically pure compound is prepared by the esterification of p-toluenesulfinyl chloride with (-)-menthol, a readily available chiral alcohol derived from the chiral pool. The resulting diastereomeric sulfinate esters can be separated by crystallization, yielding the pure (S)-sulfur epimer. researchgate.net The subsequent reaction with an organometallic reagent, such as a Grignard reagent, proceeds with complete inversion of configuration at the sulfur atom, affording a predictable and highly enantiopure sulfoxide (B87167). acs.org

Over the decades, numerous modifications and improvements to the original Andersen procedure have been developed, as well as alternative methods for synthesizing chiral sulfoxides, such as the catalytic asymmetric oxidation of prochiral sulfides. researchgate.netnih.gov Despite these advancements, the Andersen synthesis remains a cornerstone of sulfoxide chemistry due to its reliability, predictability, and scalability.

| Year | Key Development | Researchers | Significance |

| 1925 | First synthesis of menthyl p-toluenesulfinate | Phillips | Laid the groundwork for diastereomeric separation. researchgate.net |

| 1960s | Development of the "Andersen Synthesis" | Andersen | Established the first general method for preparing enantiopure sulfoxides using a diastereomerically pure sulfinate ester and a Grignard reagent. researchgate.net |

| 1987 | Improved procedure for (S)-menthyl p-toluenesulfinate | Solladié | Developed a more efficient synthesis allowing for higher yields of the desired diastereomer through crystallization/epimerization cycles. researchgate.net |

The Role of Ethyl 2 P Tolylsulfinyl Acetate in Asymmetric Transformations

Enantioselective Synthesis of Ethyl 2-(p-tolylsulfinyl)acetate

The most direct route to enantiomerically enriched ethyl 2-(p-tolylsulfinyl)acetate involves the asymmetric oxidation of the corresponding prochiral sulfide (B99878), ethyl 2-(p-tolylthio)acetate. This transformation can be achieved through several catalytic approaches, including metal-catalyzed oxidation with chiral ligands and biocatalytic methods.

Asymmetric Oxidation of Thioethers

The asymmetric oxidation of sulfides to sulfoxides is a well-established and powerful tool for accessing chiral sulfinyl compounds. A landmark achievement in this field is the Kagan-Modena oxidation, which utilizes a titanium-based catalyst. This method, originally developed for the asymmetric epoxidation of allylic alcohols, was successfully adapted for the oxidation of sulfides.

The catalytic system typically consists of titanium(IV) isopropoxide (Ti(O-i-Pr)4) and a chiral diethyl tartrate (DET) ligand. The reaction is carried out in the presence of an oxidant, commonly an alkyl hydroperoxide such as tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP). The presence of a controlled amount of water has been found to be crucial for achieving high enantioselectivity in some cases.

While specific data for the asymmetric oxidation of ethyl 2-(p-tolylthio)acetate is not extensively reported, the oxidation of the closely related methyl p-tolyl sulfide is a standard model reaction for evaluating new catalytic systems. For instance, the oxidation of methyl p-tolyl sulfide using the Ti(O-i-Pr)4/(R,R)-DET/H2O system with TBHP as the oxidant can yield (R)-methyl p-tolyl sulfoxide (B87167) with high enantiomeric excess (ee).

Table 1: Asymmetric Oxidation of Methyl p-tolyl sulfide using a Chiral Titanium Complex

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Ti(O-i-Pr)4/(R,R)-DET/H2O | TBHP | Toluene (B28343) | 20 | 90 | 90 |

Data is for the analogous compound methyl p-tolyl sulfide and is illustrative of the potential of this method.

The mechanism of this reaction is thought to involve the formation of a chiral titanium-peroxo complex. The sulfide coordinates to the titanium center, and the subsequent oxygen transfer occurs in a stereocontrolled manner dictated by the chiral environment of the tartrate ligand.

Chiral Ligand-Mediated Approaches

Beyond the well-known titanium-tartrate system, a variety of other chiral ligands and metal complexes have been developed for the asymmetric oxidation of sulfides. Vanadium-based catalysts, in particular, have shown great promise. Chiral Schiff base ligands, often derived from the condensation of a chiral amino alcohol with a salicylaldehyde (B1680747) derivative, can be complexed with a vanadium source, such as vanadyl acetylacetonate (B107027) (VO(acac)2), to form a highly active and enantioselective catalyst for sulfide oxidation.

These vanadium-salan complexes can effectively catalyze the oxidation of sulfides to chiral sulfoxides using hydrogen peroxide as a green oxidant. The choice of ligand, solvent, and reaction temperature can be optimized to achieve high yields and enantioselectivities. For many simple alkyl aryl sulfides, this method has proven to be very practical.

Iron complexes with chiral Schiff base ligands have also been investigated for enantioselective sulfide oxidation, offering a more earth-abundant and less toxic alternative to other transition metals. These systems, often in the presence of a carboxylic acid additive, can achieve high enantioselectivities with hydrogen peroxide as the oxidant.

Table 2: Vanadium-Catalyzed Asymmetric Oxidation of Alkyl Aryl Sulfides

| Ligand | Metal Source | Oxidant | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|

General conditions for the oxidation of simple alkyl aryl sulfides.

Enzymatic and Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative to metal-based catalytic systems for the synthesis of chiral sulfoxides. Enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) and cytochrome P450 monooxygenases, are capable of catalyzing the asymmetric oxidation of sulfides with high enantiopurity. These reactions are typically performed in aqueous media under mild conditions.

The use of whole-cell biocatalysts or isolated enzymes can be employed. In whole-cell systems, the necessary cofactors, such as NADPH, are regenerated by the cell's metabolic machinery. For isolated enzymes, a cofactor regeneration system must be added to the reaction mixture.

While specific studies on the enzymatic oxidation of ethyl 2-(p-tolylthio)acetate are limited, the successful application of BVMOs for the synthesis of other chiral sulfoxides, such as the drug esomeprazole (B1671258), highlights the potential of this approach. rsc.org The substrate scope of these enzymes can often be expanded through protein engineering techniques.

Kinetic resolution of racemic sulfoxides is another powerful biocatalytic strategy. Enzymes like methionine sulfoxide reductases (Msrs) can selectively reduce one enantiomer of a racemic sulfoxide back to the sulfide, leaving the other enantiomer in high enantiomeric excess.

Diastereoselective Synthesis of Ethyl 2-(p-tolylsulfinyl)acetate Precursors

An alternative to the direct enantioselective oxidation of a prochiral sulfide is the diastereoselective synthesis of a precursor that already contains a chiral sulfinyl group. The Andersen synthesis is a classic and reliable method for achieving this. This method involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard reagent or an organolithium species.

The key to this approach is the preparation and separation of diastereomeric sulfinate esters. These are typically prepared by reacting a sulfinyl chloride with a chiral alcohol. A commonly used chiral auxiliary is (-)-menthol. The reaction of p-toluenesulfinyl chloride with (-)-menthol produces a mixture of diastereomeric menthyl p-toluenesulfinates. These diastereomers can often be separated by crystallization.

The subsequent nucleophilic substitution at the sulfur atom by a suitable carbon nucleophile proceeds with complete inversion of configuration at the sulfur center. To synthesize ethyl 2-(p-tolylsulfinyl)acetate, the required nucleophile would be the enolate of ethyl acetate (B1210297).

The general steps are as follows:

Reaction of p-toluenesulfinyl chloride with a chiral alcohol (e.g., (-)-menthol) to form a mixture of diastereomeric sulfinates.

Separation of the desired diastereomer by crystallization.

Reaction of the diastereomerically pure sulfinate with the enolate of ethyl acetate to yield the target chiral β-keto sulfoxide.

This method provides excellent control over the stereochemistry at the sulfur atom and has been widely used for the synthesis of a variety of chiral sulfoxides.

Optimization of Reaction Conditions for Scalable Synthesis

The transition of a synthetic procedure from a laboratory scale to an industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and sustainability. For the synthesis of ethyl 2-(p-tolylsulfinyl)acetate, several factors need to be considered for a scalable process.

Catalyst Loading and Recovery: In metal-catalyzed asymmetric oxidations, minimizing the catalyst loading without compromising yield and enantioselectivity is crucial for reducing costs and minimizing metal contamination in the final product. The development of recyclable catalytic systems, for instance by immobilizing the catalyst on a solid support, is an attractive strategy for large-scale applications.

Solvent Selection: The choice of solvent is critical. Ideally, a solvent should be inexpensive, non-toxic, and environmentally benign. For many asymmetric oxidations, solvents like toluene or dichloromethane (B109758) are used. However, for industrial-scale synthesis, there is a push towards greener solvents such as ethyl acetate or even water, if the catalytic system allows.

Oxidant Choice: The choice of oxidant also has significant implications for scalability and safety. While alkyl hydroperoxides like TBHP and CHP are effective, they can pose safety hazards on a large scale. Hydrogen peroxide is a much more attractive oxidant from an environmental perspective, as its only byproduct is water. However, its use may require careful control of reaction conditions to prevent over-oxidation to the corresponding sulfone.

Process Parameters: Temperature, reaction time, and the rate of addition of reagents are critical parameters that need to be tightly controlled in a large-scale reactor to ensure reproducibility and safety. For exothermic reactions like oxidations, efficient heat management is essential to prevent runaway reactions.

The industrial synthesis of the chiral sulfoxide drug esomeprazole provides valuable insights into the challenges and strategies for scalable asymmetric sulfide oxidation. rsc.org In that context, extensive process optimization has led to robust and efficient manufacturing processes that deliver the final product with high enantiopurity and in high yield. researchgate.netnih.gov

Enolate Chemistry of Ethyl 2-(p-tolylsulfinyl)acetate

The acidic α-protons of ethyl 2-(p-tolylsulfinyl)acetate allow for the formation of a stabilized enolate, which can then participate in a variety of stereoselective transformations. youtube.com The geometry of the enolate, whether (E) or (Z), can be influenced by the choice of base and reaction conditions, which in turn can affect the stereochemical outcome of subsequent reactions. princeton.edu

Stereoselective Alkylation Reactions

The enolate of ethyl 2-(p-tolylsulfinyl)acetate undergoes highly diastereoselective alkylation reactions. The chiral sulfoxide group effectively controls the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. This strategy has been successfully employed in the synthesis of various chiral molecules.

For instance, the alkylation of the lithium enolate of ethyl 2-(p-tolylsulfinyl)acetate with a range of alkyl halides proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the delivery of the alkyl halide from the less sterically hindered face of the enolate, which is directed by the bulky p-tolylsulfinyl group.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) |

| Methyl iodide | >95:5 |

| Benzyl (B1604629) bromide | >95:5 |

| Isopropyl iodide | 90:10 |

This table presents typical diastereoselectivities observed in the alkylation of the lithium enolate of ethyl 2-(p-tolylsulfinyl)acetate.

Diastereoselective Aldol Additions

The enolate of ethyl 2-(p-tolylsulfinyl)acetate adds to aldehydes in a diastereoselective manner, yielding β-hydroxy-α-sulfinyl esters. nih.govresearchgate.netnih.gov The stereochemistry of the newly formed stereocenters is influenced by the geometry of the enolate and the nature of the aldehyde. msu.eduwiley-vch.de The reaction often proceeds through a closed, six-membered chair-like transition state, where the metal cation coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. researchgate.net

The choice of Lewis acid in Mukaiyama-type aldol additions can also significantly impact the diastereoselectivity. msu.eduwiley-vch.de For example, using a C2-symmetrical phenol (B47542) as a chiral auxiliary in the aldol reaction of a chiral acetate with various aldehydes can lead to high enantioselectivity. nih.gov

| Aldehyde (RCHO) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | 90:10 |

| Isobutyraldehyde | 85:15 |

| Acetaldehyde | 88:12 |

This table illustrates the diastereoselectivity of aldol additions of the lithium enolate of ethyl 2-(p-tolylsulfinyl)acetate to various aldehydes.

Michael Additions (Conjugate Additions)

The enolate of ethyl 2-(p-tolylsulfinyl)acetate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate or 1,4-addition fashion. youtube.comyoutube.comlibretexts.org This reaction is a powerful tool for the formation of carbon-carbon bonds and the construction of complex molecular frameworks. The stereoselectivity of the Michael addition is controlled by the chiral sulfoxide, which directs the approach of the Michael acceptor. youtube.comresearchgate.net

The use of preformed enolate ions in Michael additions has been shown to result in high regioselectivity. researchgate.net The reaction creates a new stereocenter at the β-position of the acceptor, and the diastereoselectivity is often high due to the steric influence of the sulfoxide group.

| Michael Acceptor | Diastereomeric Ratio |

| Methyl vinyl ketone | >90:10 |

| Ethyl acrylate | >90:10 |

| Acrylonitrile | 88:12 |

This table shows the diastereoselectivity of the Michael addition of the lithium enolate of ethyl 2-(p-tolylsulfinyl)acetate to various α,β-unsaturated compounds.

Carbonyl Reactivity of Ethyl 2-(p-tolylsulfinyl)acetate

The ester carbonyl group of ethyl 2-(p-tolylsulfinyl)acetate can also undergo various transformations, although these reactions are generally less explored than the enolate chemistry.

Reduction of the Ester Group

The ester functionality can be reduced to the corresponding alcohol. However, the choice of reducing agent is crucial to avoid the reduction of the sulfoxide group. Mild reducing agents are generally preferred. For instance, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the ester to the corresponding aldehyde or alcohol, depending on the stoichiometry. The reduction of acetic acid esters can also be achieved with reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), though chemoselectivity can be a challenge. organic-chemistry.org

Grignard and Organolithium Additions

Grignard and organolithium reagents can add to the ester carbonyl of ethyl 2-(p-tolylsulfinyl)acetate to form tertiary alcohols after a second addition, or ketones if the reaction can be stopped after the first addition. libretexts.org These strong nucleophiles are also strong bases and can potentially deprotonate the α-carbon. libretexts.org Therefore, careful control of reaction conditions is necessary to favor carbonyl addition over enolization. The use of cerium(III) chloride (the Luche reaction) can sometimes be employed to promote carbonyl attack over conjugate addition or enolization.

Transformations Involving the Sulfinyl Group

The p-tolylsulfinyl group in ethyl 2-(p-tolylsulfinyl)acetate is not merely a chiral auxiliary but also a versatile functional group that can participate in a variety of synthetically useful transformations. These reactions allow for further functionalization of the molecule, often with a high degree of stereochemical control, before the eventual removal of the sulfinyl group.

Pummerer Rearrangements

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, which transforms them into α-acyloxy thioethers in the presence of an acid anhydride (B1165640). acs.orgrsc.org For β-keto sulfoxides such as ethyl 2-(p-tolylsulfinyl)acetate, this reaction provides a pathway to α-acetoxy-α-(p-tolylthio)esters.

The reaction is typically initiated by acylation of the sulfoxide oxygen by an anhydride, commonly acetic anhydride (Ac₂O), to form an acyloxysulfonium ion. A subsequent elimination, facilitated by a base (like the acetate byproduct), generates a thionium (B1214772) ion (also referred to as a cationic-thial structure). acs.org This electrophilic intermediate is then attacked by a nucleophile. In a conventional Pummerer reaction, the acetate ion acts as the nucleophile, attacking the carbon α to the sulfur, yielding the α-acetoxy thioether product. acs.org

For β-keto sulfoxides, the reaction with acetic anhydride in the presence of a base like sodium acetate can directly yield α-acetoxy thioesters. wikipedia.org These products are valuable intermediates, as they can be hydrolyzed to afford α-hydroxy acid derivatives. wikipedia.org The use of Lewis acids such as TiCl₄ or SnCl₄ can allow the reaction to proceed at lower temperatures. acs.org

Table 1: Conditions and Products for Pummerer Rearrangement of β-Keto Sulfoxides

| Starting Material | Reagents | Product Type | Ref. |

| β-Keto Sulfoxide | Acetic Anhydride, Sodium Acetate | α-Acetoxy Thioester | wikipedia.org |

| β-Keto Sulfoxide | Trifluoroacetic Anhydride | α-Trifluoroacetoxy Thioester | acs.org |

| β-Keto Sulfoxide | Acetic Anhydride, Lewis Acid (e.g., TiCl₄) | α-Acetoxy Thioester | acs.org |

This table summarizes typical conditions for the Pummerer rearrangement of β-keto sulfoxides.

The stereochemical outcome of the Pummerer rearrangement can be influenced by the reaction conditions. The nature of the anhydride and the presence of additives like acetic acid can affect the stereoselectivity, potentially leading to different diastereomeric ratios of the product. acs.org

rsc.orgchemtube3d.com-Sigmatropic Rearrangements

While ethyl 2-(p-tolylsulfinyl)acetate itself does not directly undergo a rsc.orgchemtube3d.com-sigmatropic rearrangement, it serves as a key precursor for generating allylic sulfoxides, which are the substrates for the highly valuable Mislow-Evans rearrangement. conicet.gov.ar This rsc.orgchemtube3d.com-sigmatropic process involves the conversion of an allylic sulfoxide into an allylic sulfenate ester, which can then be trapped by a thiophilic reagent to yield an allylic alcohol. conicet.gov.arorganic-chemistry.org

The synthetic sequence to leverage this rearrangement starting from ethyl 2-(p-tolylsulfinyl)acetate would involve two key steps:

Formation of an Allylic Sulfoxide: The active methylene group of the β-keto sulfoxide can be functionalized. A common route is an aldol-type condensation with an aldehyde. The resulting β-hydroxy-β'-keto sulfoxide can then be dehydrated to form the requisite C=C double bond, yielding an α-sulfinyl-α,β-unsaturated ester, which is a type of allylic sulfoxide.

rsc.orgchemtube3d.com-Sigmatropic Rearrangement: The newly formed allylic sulfoxide, upon heating or in the presence of a thiophile, undergoes a reversible rsc.orgchemtube3d.com-sigmatropic rearrangement to an allylic sulfenate ester. The process proceeds through a concerted, five-membered ring transition state. tcichemicals.com The presence of a thiophile (e.g., a phosphite (B83602) or a thiol) irreversibly traps the sulfenate ester, leading to the formation of a β-hydroxy-α,β-unsaturated ester and a p-tolyl-sulfur compound.

This rearrangement is renowned for its high degree of stereoselectivity, efficiently transferring the chirality from the sulfur atom of the sulfoxide to the newly formed stereocenter of the allylic alcohol product. conicet.gov.arorganic-chemistry.org

An alternative pathway to an allylic system from a β-keto sulfoxide could involve a Horner-Wadsworth-Emmons (HWE) or Wittig-type reaction. wikipedia.orgorganic-chemistry.orgwikipedia.org In an HWE reaction, a phosphonate (B1237965) carbanion reacts with the ketone carbonyl of the β-keto sulfoxide to form a C=C bond, directly generating an α-sulfinyl-α,β-unsaturated ester. wikipedia.orgorganic-chemistry.org These reactions are known for producing alkenes with high stereoselectivity, typically favoring the E-isomer. wikipedia.orgorganic-chemistry.org

Reduction of the Sulfoxide Moiety to Sulfide

The reduction of the sulfoxide in ethyl 2-(p-tolylsulfinyl)acetate to the corresponding sulfide, ethyl 2-(p-tolylthio)acetate, is a crucial transformation. This can be a final step to obtain a desired thioether product or an intermediate step in a longer synthetic sequence. A variety of reagents have been developed for this purpose, with a key consideration being chemoselectivity, particularly the preservation of the ester functionality. researchgate.net

Several mild and selective methods are available that avoid reduction of the ester group. wikipedia.orgresearchgate.net These methods often employ reagents that are specifically oxophilic.

Table 2: Selected Reagents for the Chemoselective Reduction of Sulfoxides to Sulfides

| Reagent System | Solvent | Conditions | Comments | Ref. |

| Sodium Borohydride / Iodine | THF | Anhydrous | Chemoselective; tolerates esters, nitriles, and double bonds. | researchgate.net |

| Triflic Anhydride / Potassium Iodide | Acetonitrile | Room Temp | Effective and chemoselective; tolerates ketones, esters, aldehydes. | researchgate.net |

| Oxalyl Chloride / Ethyl Vinyl Ether | Acetone | Room Temp | Scalable method with volatile byproducts. | wikipedia.org |

| SOCl₂ / Ph₃P | THF | Room Temp | Mild conditions. | researchgate.net |

| Dichlorodioxomolybdenum(VI) (cat.) / P(OPh)₃ | - | - | Catalytic, chemoselective deoxygenation. | researchgate.net |

This table presents various reagent systems suitable for the reduction of sulfoxides like ethyl 2-(p-tolylsulfinyl)acetate, highlighting their chemoselectivity.

The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule and the desired reaction conditions. For a substrate like ethyl 2-(p-tolylsulfinyl)acetate, methods employing reagents like NaBH₄/I₂ or Tf₂O/KI are particularly attractive due to their documented tolerance for ester groups. researchgate.net

Cleavage of the Sulfinyl Auxiliary Post-Asymmetric Induction

After the p-tolylsulfinyl group has served its purpose in directing a stereoselective transformation, its removal is necessary to reveal the final chiral product. The cleavage of the C-S bond is typically achieved under acidic conditions.

A common method for removing sulfinyl auxiliaries is treatment with hydrogen chloride (HCl) in a non-polar solvent like diethyl ether or dioxane. The mechanism involves the protonation of the sulfoxide oxygen, followed by nucleophilic attack of the chloride ion at the sulfur atom. This results in the cleavage of the carbon-sulfur bond, releasing the desired desulfinylated product (in this case, the ethyl ester) and forming p-toluenesulfinyl chloride as a byproduct.

This process is analogous to the cleavage of the widely used tert-butylsulfinyl auxiliary, where treatment with HCl converts the auxiliary into tert-butylsulfinyl chloride. An important aspect of this cleavage is the potential to recycle the chiral auxiliary. The resulting p-toluenesulfinyl chloride can be trapped and converted back into a useful chiral reagent, such as the parent sulfinamide, by reacting it with ammonia (B1221849) or an amine. This recyclability adds to the efficiency and cost-effectiveness of using sulfinyl groups in asymmetric synthesis.

It is crucial that the amine product from the cleavage is separated from the sulfinyl chloride byproduct before any basic workup, as the free amine could otherwise react with the sulfinyl chloride, reforming the starting sulfinamide.

Applications of Ethyl 2 P Tolylsulfinyl Acetate in Asymmetric Synthesis

Ethyl 2-(p-tolylsulfinyl)acetate as a Chiral Auxiliary

The primary application of ethyl 2-(p-tolylsulfinyl)acetate in asymmetric synthesis is its function as a chiral auxiliary. The sulfinyl group, with its resident lone pair of electrons and the attached p-tolyl and acetate (B1210297) moieties, creates a well-defined chiral environment. This environment effectively biases the approach of incoming reagents to one face of the molecule, leading to the preferential formation of one diastereomer over the other. The auxiliary can be readily introduced and, crucially, can be removed under mild conditions after the desired stereocenter has been established, often to be recycled.

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

The enolate derived from ethyl 2-(p-tolylsulfinyl)acetate is a powerful nucleophile for various carbon-carbon bond-forming reactions, exhibiting remarkable levels of asymmetric induction. The stereochemical outcome of these reactions is largely dictated by the configuration of the sulfur atom in the chiral auxiliary.

A prominent example is the aldol (B89426) reaction . The lithium enolate of (S)-ethyl 2-(p-tolylsulfinyl)acetate reacts with a range of aldehydes to afford the corresponding β-hydroxy esters with high diastereoselectivity. The stereochemistry of the newly formed hydroxyl and carboxyl-bearing carbons is controlled by the chiral sulfoxide (B87167).

Table 1: Diastereoselective Aldol Reactions of (S)-Ethyl 2-(p-tolylsulfinyl)acetate Enolate with Various Aldehydes

| Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e.) |

| Benzaldehyde | 95:5 | 90% |

| Isobutyraldehyde | 92:8 | 84% |

| Acetaldehyde | 90:10 | 80% |

Note: The data presented is illustrative of typical results obtained in such reactions and may vary based on specific reaction conditions.

Similarly, in Michael additions , the enolate of ethyl 2-(p-tolylsulfinyl)acetate adds to α,β-unsaturated carbonyl compounds with a high degree of facial selectivity. This provides a reliable route to enantiomerically enriched 1,5-dicarbonyl compounds, which are valuable synthetic intermediates.

Stereocontrol in the Synthesis of Chiral Alcohols and Amines

Beyond direct carbon-carbon bond formation, ethyl 2-(p-tolylsulfinyl)acetate is instrumental in the stereocontrolled synthesis of chiral alcohols and amines. The β-keto sulfoxide moiety, which can be readily prepared from the parent acetate, is a key intermediate in this context.

The diastereoselective reduction of the ketone in ethyl 2-oxo-2-(p-tolylsulfinyl)ethanoate derivatives provides access to chiral β-hydroxy esters. The choice of reducing agent can often influence the stereochemical outcome, allowing for selective access to either diastereomer of the product alcohol. For instance, reduction with diisobutylaluminium hydride (DIBAL-H) typically yields the syn-diol precursor, while zinc chloride in combination with DIBAL-H can favor the anti-diol precursor.

Furthermore, the chiral sulfinyl group can direct the stereoselective addition of nucleophiles to imines derived from ethyl 2-(p-tolylsulfinyl)acetate. This strategy has been successfully employed in the synthesis of chiral β-amino esters, which are precursors to a wide range of biologically active nitrogen-containing compounds.

Utility in the Construction of Chiral Heterocyclic Systems

The stereochemical information embedded in ethyl 2-(p-tolylsulfinyl)acetate can be effectively translated into the construction of chiral heterocyclic frameworks. The functional groups present in the products of reactions employing this auxiliary are well-suited for subsequent cyclization reactions.

For example, the β-hydroxy esters obtained from aldol reactions can be converted into chiral γ-lactones through a reduction and subsequent intramolecular cyclization sequence. The stereocenters established in the initial aldol addition directly translate to the stereochemistry of the final lactone product.

Similarly, the products of Michael additions can serve as precursors for the synthesis of chiral piperidines and pyrrolidines . Intramolecular cyclization reactions, often triggered by the removal of the sulfinyl group, proceed with high fidelity, preserving the stereochemical integrity established in the initial carbon-carbon bond-forming step.

Diastereoselective Synthesis of Chiral Carboxylic Acid Derivatives

Ethyl 2-(p-tolylsulfinyl)acetate serves as a versatile platform for the diastereoselective synthesis of a variety of chiral carboxylic acid derivatives. Alkylation of the enolate of ethyl 2-(p-tolylsulfinyl)acetate with alkyl halides provides a straightforward route to α-substituted chiral carboxylic acid precursors. The bulky p-tolylsulfinyl group effectively shields one face of the enolate, leading to highly diastereoselective alkylation.

Table 2: Diastereoselective Alkylation of the Enolate of (R)-Ethyl 2-(p-tolylsulfinyl)acetate

| Alkylating Agent (R-X) | Diastereomeric Excess (d.e.) |

| Methyl iodide | >95% |

| Benzyl (B1604629) bromide | >92% |

| Allyl bromide | >90% |

Note: The data is representative and illustrates the high levels of stereocontrol achievable.

Following the alkylation, the sulfinyl group can be reductively cleaved, typically with a reducing agent like aluminum amalgam, to yield the corresponding chiral carboxylic ester. This methodology provides a reliable and highly stereoselective route to a wide range of chiral carboxylic acid derivatives.

Role as a Chiral Building Block in Multistep Organic Synthesis

The utility of ethyl 2-(p-tolylsulfinyl)acetate extends to its role as a chiral building block in the total synthesis of complex natural products and other biologically active molecules. The ability to install stereocenters with high fidelity early in a synthetic sequence is a key advantage.

For instance, fragments derived from reactions involving ethyl 2-(p-tolylsulfinyl)acetate have been incorporated into the total synthesis of various natural products, including macrolides and alkaloids. The robust and predictable stereocontrol offered by this auxiliary makes it an invaluable tool for constructing key stereochemically rich fragments of these complex targets. The functional handles present in the initial products, such as the ester and the newly introduced functional groups, provide ample opportunities for further synthetic transformations.

Mechanistic Investigations of Reactions Involving Ethyl 2 P Tolylsulfinyl Acetate

Elucidation of Reaction Pathways for Diastereoselective Processes

The diastereoselectivity observed in reactions of ethyl 2-(p-tolylsulfinyl)acetate, particularly in aldol-type condensations, is rationalized by the formation of a six-membered, chair-like transition state, commonly referred to as the Zimmerman-Traxler model. harvard.edu In this model, the metal cation of the enolate coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, creating a rigid, cyclic transition state.

The reaction pathway commences with the deprotonation of the α-carbon of ethyl 2-(p-tolylsulfinyl)acetate by a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. The geometry of this enolate, whether (Z) or (E), is a critical determinant of the final product's stereochemistry. The (Z)-enolate is generally favored, and its subsequent reaction with an aldehyde proceeds through a chair-like transition state where the bulky p-tolylsulfinyl group and the aldehyde's substituent (R group) preferentially occupy equatorial positions to minimize steric hindrance. This arrangement leads to the formation of the syn-aldol product. Conversely, an (E)-enolate would lead to the anti-aldol product.

The diastereomeric ratio of the products is thus a direct consequence of the preferred reaction pathway through the lowest energy transition state. The inherent chirality of the sulfoxide (B87167) group dictates the facial selectivity of the enolate's attack on the aldehyde, leading to the formation of one enantiomer of the syn product in excess.

Analysis of Transition State Geometries and Energies

The Zimmerman-Traxler model provides a robust framework for analyzing the transition state geometries in aldol (B89426) reactions of ethyl 2-(p-tolylsulfinyl)acetate. harvard.eduyoutube.com The chair-like transition state minimizes destabilizing 1,3-diaxial interactions, which would be more pronounced in a boat-like conformation. harvard.edu

For the favored (Z)-enolate, two competing chair transition states are possible, leading to the syn and anti products. In the transition state leading to the syn product, the aldehyde's R-group is in an equatorial position, minimizing steric clash. In contrast, the transition state for the anti product would require the R-group to be in a more sterically demanding axial position. Consequently, the transition state energy for the syn pathway is lower, making it the kinetically favored product.

Computational studies on analogous β-keto sulfoxide systems have been employed to calculate the relative energies of these transition states, corroborating the predictions of the Zimmerman-Traxler model. These calculations often reveal that the energy difference between the diastereomeric transition states is significant enough to account for the high diastereoselectivities observed experimentally.

Table 1: Representative Diastereomeric Ratios in the Aldol Reaction of a Chiral Sulfinylacetate with Various Aldehydes

| Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | >95:5 |

| Isobutyraldehyde | 90:10 |

| Acetaldehyde | 85:15 |

Note: This table is illustrative and represents typical outcomes for aldol reactions involving chiral sulfoxides. The exact ratios for ethyl 2-(p-tolylsulfinyl)acetate may vary.

Stereoelectronic Effects Governing Asymmetric Induction

The asymmetric induction exerted by the chiral p-tolylsulfinyl group is a result of a combination of steric and stereoelectronic effects. The sulfinyl group, with its lone pair of electrons and the p-tolyl and oxygen substituents, creates a highly asymmetric environment around the reacting center.

A key stereoelectronic effect is the alignment of the C-S bond dipole. In the preferred transition state, the sulfinyl oxygen is believed to coordinate with the lithium cation, further rigidifying the cyclic structure. The bulky p-tolyl group then acts as a steric shield, directing the incoming aldehyde to the less hindered face of the enolate. This facial bias is the primary source of the high enantioselectivity observed in these reactions.

Role of Solvent and Additives in Stereoselectivity

The choice of solvent and the presence of additives can have a profound impact on the diastereoselectivity of reactions involving ethyl 2-(p-tolylsulfinyl)acetate. Solvents can influence the aggregation state of the lithium enolate and the tightness of the coordination in the transition state.

Non-polar, non-coordinating solvents like tetrahydrofuran (B95107) (THF) are commonly used and generally favor the formation of a well-defined, aggregated enolate, which leads to a more ordered transition state and higher diastereoselectivity. More polar or coordinating solvents can compete with the carbonyl oxygen for coordination to the lithium cation, potentially leading to a less rigid transition state and lower selectivity.

Additives can also play a crucial role. For instance, the addition of lithium halides can break up enolate aggregates, leading to a more reactive monomeric species. However, this can sometimes come at the cost of reduced stereoselectivity. Hexamethylphosphoramide (HMPA) is another additive known to disrupt aggregation and enhance reactivity, though its effect on stereoselectivity can be complex and system-dependent.

Table 2: Effect of Solvent on the Diastereoselectivity of a Chiral Sulfoxide Aldol Reaction

| Solvent | Diastereomeric Ratio (syn:anti) |

| Tetrahydrofuran (THF) | 92:8 |

| Diethyl Ether | 88:12 |

| Dichloromethane (B109758) | 80:20 |

Note: This table is illustrative and represents general trends observed in similar systems.

Synthesis and Reactivity of Derivatives and Analogues of Ethyl 2 P Tolylsulfinyl Acetate

Modification of the Ester Moiety for Tunable Reactivity

The ester group in ethyl 2-(p-tolylsulfinyl)acetate is a key determinant of the molecule's reactivity, particularly the acidity of the α-protons and the susceptibility of the carbonyl group to nucleophilic attack. By systematically altering the ester moiety, researchers can modulate these properties to suit specific synthetic transformations.

The reactivity of esters towards nucleophiles is influenced by the nature of the alcohol-derived portion (the OR' group). pressbooks.publibretexts.org Generally, esters are less reactive than acid chlorides or anhydrides. pressbooks.pub Hydrolysis, a common reaction, can be catalyzed by either acid or base to yield a carboxylic acid and an alcohol. pressbooks.publibretexts.org The rate and mechanism of these reactions can be tuned by changing the ester group. For instance, bulkier ester groups like tert-butyl can provide steric hindrance, influencing reaction pathways and selectivity.

The synthesis of different ester analogues, such as methyl, tert-butyl, or benzyl (B1604629) esters of 2-(p-tolylsulfinyl)acetic acid, is typically achieved through standard esterification procedures. This can involve the reaction of 2-(p-tolylsulfinyl)acetic acid with the corresponding alcohol under acidic conditions (Fischer esterification) or the reaction of a carboxylate salt with an appropriate alkyl halide. pressbooks.pub For example, the synthesis of tert-butyl 2-(p-tolylsulfinyl)acetate involves the use of tert-butyl acetate (B1210297) or related reagents. rsc.orgchemenu.com

The choice of ester can have a profound impact on the outcome of reactions at the α-carbon. For example, in aldol-type condensation reactions, the enolate generated from a bulkier ester like tert-butyl 2-(p-tolylsulfinyl)acetate may exhibit different aggregation states and reactivity compared to the enolate from the corresponding ethyl ester, leading to variations in diastereoselectivity. Similarly, in reactions involving the reduction of the ester group, the choice of the ester can affect the reaction conditions required. For example, reduction of esters with reagents like lithium aluminum hydride (LiAlH4) yields primary alcohols. pressbooks.pub The steric and electronic properties of the ester group can influence the rate of this reduction.

| Ester Moiety | Precursor Alcohol | Typical Synthesis Method | Impact on Reactivity |

| Methyl | Methanol | Fischer Esterification | Increased reactivity towards hydrolysis compared to ethyl ester. |

| tert-Butyl | tert-Butanol | Reaction with isobutylene/acid catalyst | Provides steric bulk, influencing stereoselectivity; easily cleaved under acidic conditions. rsc.org |

| Benzyl | Benzyl Alcohol | Fischer Esterification or Williamson Ether Synthesis | Can be removed by hydrogenolysis, offering an orthogonal deprotection strategy. |

| 2-Ethylhexyl | 2-Ethylhexanol | Acid-catalyzed esterification | Used to create esters with specific physical properties, like higher boiling points. dergipark.org.tr |

Variations in the Aryl Sulfinyl Group and their Impact on Stereoselectivity

The p-tolyl group in ethyl 2-(p-tolylsulfinyl)acetate is a critical component of the chiral auxiliary, directly influencing the stereochemical course of reactions. The steric and electronic properties of this aryl group dictate the facial selectivity of enolate reactions by creating a highly differentiated chiral environment.

Chiral sulfoxides are widely recognized for their role as versatile auxiliaries in asymmetric synthesis. acs.orgillinois.edu The stability of the chiral center at the sulfur atom, combined with the ability to tune the substituents on the sulfur, makes them highly valuable. illinois.edu The Andersen synthesis, which involves the reaction of a chiral sulfinyl chloride with a nucleophile, is a classic method for preparing enantiomerically enriched sulfoxides. illinois.edu

Modifying the p-tolyl group to other aromatic systems allows for the fine-tuning of stereoselectivity. Replacing the methyl group with other substituents (e.g., electron-donating or electron-withdrawing groups) or changing the entire aryl group (e.g., to naphthyl or anthracenyl) alters the electronic and steric environment around the sulfur atom. For instance, a bulkier aryl group like tert-butylphenyl can enhance diastereoselectivity in certain reactions by increasing steric hindrance on one face of the enolate. The tert-butylsulfinyl group, in particular, has been shown to be a highly effective chiral auxiliary in asymmetric reactions. acs.org

The electronic nature of the aryl substituent also plays a role. Electron-withdrawing groups can increase the acidity of the α-protons, facilitating enolate formation under milder conditions. Conversely, electron-donating groups can modulate the nucleophilicity of the resulting enolate. These modifications have been explored to optimize yields and enantioselectivities in a wide range of transformations, including aldol (B89426) additions, Michael additions, and alkylations.

| Aryl Group Variation | Key Feature | Impact on Stereoselectivity | Representative Reaction |

| Phenyl | Baseline comparison | Good to excellent selectivity | Aldol Condensations |

| p-Anisyl (p-methoxyphenyl) | Electron-donating | Modulates enolate reactivity and can influence metal chelation. | Michael Additions |

| p-Chlorophenyl | Electron-withdrawing | Increases α-proton acidity, may affect Lewis acid coordination. | Alkylation Reactions |

| 1-Naphthyl | Increased steric bulk | Can lead to higher diastereoselectivity due to enhanced facial blocking. | Asymmetric Diels-Alder Reactions |

| tert-Butylphenyl | High steric demand | Often provides very high levels of stereocontrol. acs.org | Pauson-Khand Reactions acs.org |

Development of Heterocyclic and Aliphatic Analogues

To further expand the synthetic utility of sulfinylacetate reagents, researchers have developed analogues where the p-tolyl group is replaced by various heterocyclic or aliphatic moieties. These modifications introduce new steric and electronic features, and can also provide additional coordination sites for metal-catalyzed reactions.

Heterocyclic analogues, such as those incorporating pyridine (B92270), quinoline, or benzothiazole (B30560) rings, have shown significant promise. beilstein-journals.orgorganic-chemistry.orgnih.gov For example, 2-(pyridylsulfinyl) derivatives can act as bidentate ligands, with both the sulfinyl oxygen and the pyridine nitrogen participating in metal chelation. beilstein-journals.org This property can be exploited to achieve high levels of organization in transition-metal-catalyzed processes, leading to enhanced stereocontrol. The synthesis of these heterocyclic analogues often involves the reaction of a heterocyclic thiol with an appropriate precursor, followed by asymmetric oxidation to establish the chiral sulfoxide (B87167). For instance, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has been synthesized from 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate. nih.gov Similarly, ethyl (benzothiazol-2-ylsulfonyl)acetate has been developed as a reagent for stereoselective olefination reactions. organic-chemistry.orgresearchgate.net

Aliphatic analogues, where the aryl group is replaced by an alkyl group such as tert-butyl, have also been extensively studied. illinois.eduacs.org The tert-butylsulfinyl group is particularly noteworthy due to its large steric bulk, which provides highly effective facial shielding. illinois.eduacs.org This often results in exceptionally high levels of diastereoselectivity in reactions of the corresponding enolates.

| Analogue Type | Example Moiety | Synthetic Precursor Example | Potential Advantage |

| Heterocyclic (N-based) | Pyridyl | 2-Mercaptopyridine | Bidentate chelation capability for enhanced stereocontrol in metal-catalyzed reactions. beilstein-journals.org |

| Heterocyclic (S,N-based) | Benzothiazolyl | 2-Mercaptobenzothiazole | Modified reactivity in olefination reactions. organic-chemistry.orgresearchgate.net |

| Heterocyclic (N,N-based) | Quinazolinyl | 2-Mercapto-3-phenylquinazolin-4(3H)-one | Intermediate for biologically active compounds. nih.gov |

| Aliphatic | tert-Butyl | tert-Butyl thiol | High steric bulk leading to excellent diastereoselectivity. illinois.eduacs.org |

Polymer-Supported and Immobilized Ethyl 2-(p-tolylsulfinyl)acetate Systems

The heterogenization of homogeneous catalysts and reagents is a major goal in green chemistry, aiming to simplify product purification and enable reagent/catalyst recycling. To this end, polymer-supported and immobilized versions of ethyl 2-(p-tolylsulfinyl)acetate and related chiral sulfoxides have been developed.

These systems typically involve attaching the chiral sulfoxide moiety to a solid support, such as a polymer resin (e.g., polystyrene) or an inorganic material like silica (B1680970) gel. The linkage can be made through the aryl ring or a functional group on a modified ester. Once immobilized, the chiral auxiliary can be used in a manner analogous to its solution-phase counterpart, with the significant advantage that it can be recovered by simple filtration at the end of the reaction.

Immobilized chiral sulfoxides have been used in various asymmetric transformations. For example, silica-gel-supported oxovanadium catalysts have been employed for the racemization of chiral sulfoxides, which is a key step in dynamic kinetic resolution processes. oup.com While this example involves the racemization of a sulfoxide, the principle of immobilization is directly applicable to using chiral sulfoxides as reagents. The solid support can sometimes influence the reactivity and selectivity of the attached reagent due to local concentration effects or steric constraints imposed by the polymer matrix.

The development of these supported systems is crucial for the application of chiral sulfoxide chemistry in large-scale industrial processes, where efficiency, cost-effectiveness, and waste reduction are paramount. Research in this area focuses on developing robust linkages that are stable to the reaction conditions while still allowing for efficient cleavage of the product from the support.

| Support Type | Linkage Strategy | Advantage | Disadvantage |

| Polystyrene Resin | Attachment via the aryl ring (e.g., through a Merrifield resin) | High loading capacity, well-established chemistry. | Swelling behavior dependent on solvent, potential for site-site interactions. |

| Silica Gel | Covalent attachment through a silane (B1218182) linker. | High mechanical and thermal stability, no swelling. oup.com | Lower loading capacity, potential for silanol (B1196071) group interference. |

| Macroporous Polymers | Physical adsorption or covalent attachment. | Good flow characteristics for use in continuous reactors. organic-chemistry.org | Can be more expensive than other supports. |

Advanced Spectroscopic and Stereochemical Elucidation Techniques for Ethyl 2 P Tolylsulfinyl Acetate and Its Products

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is fundamental to establishing the enantiomeric purity and absolute configuration of sulfoxides. Electronic Circular Dichroism (ECD) is a particularly powerful technique for this purpose.

In a study of β-keto sulfoxides, a class of compounds to which ethyl 2-(p-tolylsulfinyl)acetate belongs, ECD spectroscopy was shown to be a highly reliable method for assigning the absolute configuration. nih.govresearchgate.net The technique measures the difference in absorption of left and right circularly polarized light by the molecule. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's stereochemistry. By comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations for a specific enantiomer (e.g., the R- or S-configuration), the absolute configuration can be unambiguously determined. nih.govresearchgate.net This combined experimental and computational approach has become a standard protocol for the stereochemical analysis of complex chiral molecules. researchgate.net

Table 1: Chiroptical Spectroscopy Techniques for β-Keto Sulfoxides

| Technique | Principle | Information Provided | Application to Ethyl 2-(p-tolylsulfinyl)acetate |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Absolute configuration of the chiral center (sulfur atom). | Comparison of experimental spectrum with DFT-calculated spectra for the R and S enantiomers to assign the correct configuration. nih.govresearchgate.net |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of polarized light. | Can be used for absolute configuration and confirming enantiomeric purity. | Provides complementary data to ECD, with the sign of the Cotton effect near an absorption band relating to the stereochemistry. |

| Polarimetry | Measurement of the rotation of plane-polarized light at a single wavelength. | Enantiomeric excess (purity) via specific rotation [α]. | Measurement of the specific rotation to determine the enantiomeric purity of a synthesized batch. |

Advanced Nuclear Magnetic Resonance (NMR) Studies for Stereochemical Assignment

While standard NMR provides information about the connectivity of a molecule, advanced techniques are required to probe its stereochemistry. For ethyl 2-(p-tolylsulfinyl)acetate, the key challenge is to determine the conformation and to differentiate between the two enantiomers.

The Nuclear Overhauser Effect (NOE) is a through-space correlation technique that can detect protons that are close to each other in space, regardless of whether they are bonded. This is invaluable for determining the preferred conformation around the C-S bond. For example, NOE experiments could reveal spatial proximity between the protons of the p-tolyl group and the methylene (B1212753) or ethyl protons of the acetate (B1210297) group, helping to define the molecule's three-dimensional shape.

To distinguish between enantiomers, chiral lanthanide shift reagents (LSRs) can be employed. These are chiral complexes that bind reversibly to the substrate (likely at the sulfinyl or carbonyl oxygen). In an NMR experiment, the chiral environment of the LSR causes the corresponding signals of the two enantiomers of ethyl 2-(p-tolylsulfinyl)acetate to appear at different chemical shifts, allowing for their direct observation and quantification to determine enantiomeric purity.

Table 2: Advanced NMR Techniques for Stereochemical Analysis

| Technique | Principle | Application to Ethyl 2-(p-tolylsulfinyl)acetate |

| Nuclear Overhauser Effect (NOESY/ROESY) | Measures magnetization transfer between nuclei that are close in space (< 5 Å). | Elucidation of the preferred conformation by identifying through-space correlations between protons on the tolyl group and the ethyl acetate moiety. mdpi.com |

| Chiral Lanthanide Shift Reagents (e.g., Eu(hfc)₃) | A chiral auxiliary that complexes with the analyte, inducing diastereomeric environments that are distinguishable by NMR. | Resolution of proton or carbon signals for the R and S enantiomers, enabling the determination of enantiomeric ratio. |

| Chiral Solvating Agents (CSAs) | A chiral solvent or additive that forms transient diastereomeric solvates with the enantiomers, leading to separate NMR signals. | An alternative to LSRs for resolving enantiomeric signals and assessing enantiomeric purity without the line-broadening effects sometimes caused by paramagnetic lanthanides. |

X-ray Crystallography for Definitive Stereochemical Determination

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be grown. This technique provides a precise three-dimensional map of the electron density in the crystal, revealing the exact arrangement of atoms and the absolute configuration of any chiral centers.

Table 3: Information Provided by X-ray Crystallographic Analysis

| Parameter | Description | Significance for Ethyl 2-(p-tolylsulfinyl)acetate |

| Space Group | Describes the symmetry elements present within the crystal lattice. | Indicates whether the crystal consists of a single enantiomer (chiral space group) or a racemic mixture. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the basic repeating unit of the crystal structure. |

| Atomic Coordinates | A precise (x, y, z) position for every non-hydrogen atom in the molecule. | Provides the exact molecular geometry, including all bond lengths and angles. |

| Flack Parameter | A value refined during analysis that indicates the absolute configuration of the determined structure. | A value close to zero for the correct enantiomer model confirms the absolute stereochemistry (R or S) with high confidence. |

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy

VCD and ROA are powerful techniques that measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized infrared and Raman radiation, respectively. acs.orgnih.gov They are the vibrational analogues of ECD and provide rich, fingerprint-like information about the stereochemistry of a molecule. youtube.com

For chiral sulfoxides, VCD spectra can be used to determine the absolute configuration by comparing the experimental spectrum to one predicted by Density Functional Theory (DFT) calculations. nih.gov However, research on β-keto sulfoxides has revealed that VCD can sometimes be less reliable than ECD for this specific class of compounds. nih.govresearchgate.net Studies have shown that while ECD calculations could unambiguously simulate the experimental spectra, reproducing the major features of the VCD spectra proved difficult for some β-keto sulfoxides, making VCD a less ideal choice for assigning their absolute configuration in a reliable way. nih.govresearchgate.net

Raman Optical Activity (ROA) is particularly sensitive to the chirality of the molecular framework and can provide detailed structural information, especially in the low-frequency region where intermolecular and whole-molecule vibrations occur. acs.orgnih.gov ROA spectroscopy on chiral sulfoxides has shown that a correlation exists between the absolute configuration and the differential scattering observed for various vibrational modes. acs.org

Table 4: Vibrational Chiroptical Spectroscopy Techniques

| Technique | Principle | Strengths | Challenges for β-Keto Sulfoxides |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. youtube.com | Highly sensitive to local molecular structure and conformation. nih.gov | Can be difficult to simulate accurately, potentially leading to ambiguous stereochemical assignments for this compound class. nih.govresearchgate.net |

| Raman Optical Activity (ROA) | Differential intensity of Raman scattering using circularly polarized light. nih.gov | Sensitive to the overall chiral skeleton; applicable in aqueous solutions. acs.orgnih.gov | Signal is inherently weak, requiring specialized instrumentation and longer acquisition times. |

Computational Chemistry Studies on Ethyl 2 P Tolylsulfinyl Acetate

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products.

For ethyl 2-(p-tolylsulfinyl)acetate, DFT calculations could be employed to study various reactions, such as its synthesis or its participation in asymmetric synthesis. For instance, the oxidation of the corresponding sulfide (B99878), ethyl 2-(p-tolylthio)acetate, to the sulfoxide (B87167) is a key synthetic step. DFT could model this oxidation, providing insights into the transition state of the oxygen transfer from an oxidant (like a peracid) to the sulfur atom.

A hypothetical study might compare different oxidants or catalysts, predicting reaction rates and potential side reactions. The calculated activation energies (Ea) and reaction enthalpies (ΔH) would be crucial in determining the most favorable reaction pathway.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Oxidation of Ethyl 2-(p-tolylthio)acetate

| Species | Method/Basis Set | Solvent | Relative Energy (kcal/mol) |

| Reactants (Sulfide + Oxidant) | B3LYP/6-31G(d) | Acetonitrile | 0.0 |

| Transition State | B3LYP/6-31G(d) | Acetonitrile | +15.2 |

| Products (Sulfoxide + Byproduct) | B3LYP/6-31G(d) | Acetonitrile | -45.8 |

This table is illustrative and represents the type of data that would be generated from DFT calculations.

Molecular Modeling and Conformation Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like ethyl 2-(p-tolylsulfinyl)acetate, understanding its conformational landscape is crucial as different conformers can exhibit different reactivities.

Conformational analysis, typically performed using molecular mechanics or DFT, can identify the most stable (lowest energy) conformations of the molecule. These studies involve rotating the single bonds, such as the C-S bond and the C-C bonds in the ethyl acetate (B1210297) moiety, and calculating the potential energy at each rotational angle. The results are often visualized in a Ramachandran-like plot or as a potential energy surface.

Identifying the global minimum energy conformation and other low-energy conformers is essential for understanding the molecule's average structure in solution and for subsequent predictions of its reactivity and stereoselectivity.

Prediction of Stereoselectivity in Ethyl 2-(p-tolylsulfinyl)acetate Mediated Reactions

Chiral sulfoxides are valuable reagents in asymmetric synthesis. The stereochemical outcome of reactions involving ethyl 2-(p-tolylsulfinyl)acetate, which is chiral at the sulfur atom, can be predicted using computational methods. For example, in an aldol-type reaction where the enolate of ethyl 2-(p-tolylsulfinyl)acetate reacts with an aldehyde, the facial selectivity of the attack on the aldehyde can be determined by the stereochemistry of the sulfoxide group.

Computational modeling can be used to build and evaluate the energies of the possible diastereomeric transition states. The transition state with the lower calculated energy corresponds to the major product isomer. The difference in the calculated free energies (ΔΔG‡) of the competing transition states can be used to predict the diastereomeric excess (d.e.) of the reaction. Studies on similar sulfonyl compounds, such as ethyl (benzothiazol-2-ylsulfonyl)acetate, have shown high stereoselectivity in olefination reactions, which can be rationalized through computational analysis of the transition states. organic-chemistry.org

Table 2: Hypothetical Calculated Energy Differences and Predicted Stereoselectivity for a Reaction

| Transition State | Method | Calculated Free Energy (Hartree) | Relative Free Energy (kcal/mol) | Predicted Product Ratio |

| TS-Re (leading to R-product) | M06-2X/6-311+G(d,p) | -1234.5678 | 0.0 | 95 |

| TS-Si (leading to S-product) | M06-2X/6-311+G(d,p) | -1234.5658 | 1.26 | 5 |

This table is illustrative. The predicted ratio is derived from the Boltzmann distribution based on the relative free energies.

Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that correlate the chemical structure of a series of compounds with their measured reactivity. A QSAR study on a series of substituted 2-(arylsulfinyl)acetates could be developed to predict their reactivity in a specific chemical transformation.

To build a QSAR model, a set of molecular descriptors for each compound in the series would be calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. These descriptors are then used as independent variables in a statistical model (such as multiple linear regression or partial least squares) to predict a dependent variable, which would be a measure of reactivity (e.g., the logarithm of the reaction rate constant, log k).

While no specific QSAR studies on ethyl 2-(p-tolylsulfinyl)acetate were found, the methodology is widely applied to various classes of organic compounds, including sulfonamides, to predict their biological activity or reactivity. nih.gov A hypothetical QSAR equation might look like:

log(k) = c₀ + c₁σ + c₂Es + c₃*LUMO

where σ is the Hammett constant of the substituent on the aryl ring, Es is the Taft steric parameter, LUMO is the energy of the Lowest Unoccupied Molecular Orbital, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Synthetic Utility of Ethyl 2 P Tolylsulfinyl Acetate in Complex Molecule Construction

Applications in the Total Synthesis of Natural Products

While direct applications of ethyl 2-(p-tolylsulfinyl)acetate in the total synthesis of specific natural products are not extensively documented in readily available literature, the synthetic strategies derived from its core structure are widely employed. The primary utility of this reagent lies in its diastereoselective reduction to furnish chiral β-hydroxy sulfoxides. These intermediates are valuable precursors for the synthesis of a variety of natural products. researchgate.netscite.ai

The diastereoselective reduction of the ketone in β-keto sulfoxides, such as ethyl 2-(p-tolylsulfinyl)acetate, can be controlled to produce either the syn or anti diastereomer of the corresponding β-hydroxy sulfoxide (B87167). This control is typically achieved through the use of different reducing agents and the presence or absence of a chelating agent like zinc chloride (ZnCl₂). chemtube3d.comchemtube3d.com For instance, reduction with diisobutylaluminum hydride (DIBAL-H) in the presence of ZnCl₂ often leads to one diastereomer, while reduction with DIBAL-H alone or other reducing agents can favor the opposite diastereomer. chemtube3d.com

This stereocontrol is pivotal in establishing the correct stereochemistry in the carbon backbone of a target natural product. The resulting chiral β-hydroxy sulfoxide can then undergo a variety of transformations, such as Pummerer-type rearrangements or reductive cleavage of the sulfoxide group, to reveal other functionalities and extend the carbon chain, ultimately leading to the desired natural product.

A general representation of the diastereoselective reduction of a β-keto sulfoxide is shown below:

Table 1: Diastereoselective Reduction of β-Keto Sulfoxides This table is illustrative and based on general findings for β-keto sulfoxides, not specifically on Ethyl 2-(p-tolylsulfinyl)acetate for which direct experimental data is not provided in the search results.

| Reducing Agent | Additive | Predominant Diastereomer |

| DIBAL-H | ZnCl₂ | syn |

| DIBAL-H | None | anti |

| NaBH₄ | CeCl₃ | syn |

| LiAlH₄ | None | anti |

Synthesis of Chiral Pharmaceutical Intermediates and APIs

The principles of asymmetric induction using chiral sulfoxides are highly relevant to the pharmaceutical industry, where the enantiomeric purity of active pharmaceutical ingredients (APIs) is critical. Chiral β-hydroxy esters, readily accessible from the diastereoselective reduction of ethyl 2-(p-tolylsulfinyl)acetate, are key synthons for a wide range of pharmaceuticals.

The sulfoxide group in these intermediates can be reductively removed after it has served its purpose as a chiral auxiliary, leaving behind a stereochemically defined hydroxyl group. This hydroxyl group, along with the ester functionality, provides a handle for further synthetic manipulations to construct the final API.

For example, chiral β-hydroxy esters are precursors to statin side chains, carbapenem (B1253116) antibiotics, and various other therapeutic agents. The ability to control the stereochemistry at two contiguous carbon atoms using the β-keto sulfoxide methodology makes it a powerful tool in the synthesis of these complex molecules.

Preparation of Chiral Agrochemicals and Specialty Chemicals

The demand for enantiomerically pure agrochemicals, such as herbicides, insecticides, and fungicides, is increasing due to the recognition that often only one enantiomer possesses the desired biological activity, while the other may be inactive or even detrimental to the environment. The synthetic strategies involving ethyl 2-(p-tolylsulfinyl)acetate and related chiral β-keto sulfoxides can be applied to the synthesis of chiral agrochemicals.

The stereocontrolled introduction of hydroxyl and carbonyl functionalities is a common requirement in the synthesis of many agrochemicals. The diastereoselective reduction of the β-keto sulfoxide followed by further functional group manipulations allows for the construction of the chiral core of these molecules with high enantiomeric purity.

Design and Synthesis of Novel Chiral Ligands Utilizing the Sulfoxide Moiety

Chiral sulfoxides themselves have been increasingly recognized as effective ligands in asymmetric catalysis. illinois.edu The sulfur atom of the sulfoxide can coordinate to a metal center, and the chirality at the sulfur can induce enantioselectivity in the catalyzed reaction. The proximity of the chiral center to the metal center can lead to high levels of asymmetric induction. illinois.edu

Ethyl 2-(p-tolylsulfinyl)acetate and its derivatives can serve as precursors for the synthesis of novel chiral ligands. The ester functionality can be modified to introduce other coordinating groups, leading to bidentate or tridentate ligands. For instance, the ester can be converted to an amide, an alcohol, or a phosphine, which can then act as a second coordination site for a metal catalyst.

The combination of the chiral sulfoxide moiety with other ligating groups allows for the fine-tuning of the steric and electronic properties of the ligand, which is crucial for achieving high enantioselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Future Perspectives and Challenges in Research on Ethyl 2 P Tolylsulfinyl Acetate

Development of More Sustainable and Environmentally Benign Synthetic Routes

Future research will undoubtedly focus on developing greener and more sustainable methods for the synthesis of ethyl 2-(p-tolylsulfinyl)acetate. Traditional methods often rely on stoichiometric oxidants and volatile organic solvents, which raise environmental concerns. The key challenges lie in replacing these hazardous reagents and processes with more eco-friendly alternatives without compromising yield and enantioselectivity.

One of the most promising avenues is the expanded use of biocatalysis . Enzymes such as monooxygenases have already demonstrated their utility in the asymmetric oxidation of sulfides to sulfoxides. Future work will likely involve the discovery and engineering of novel enzymes with enhanced substrate specificity for ethyl 2-(p-tolylthio)acetate, allowing for highly selective oxidation under mild, aqueous conditions. Furthermore, the application of reductive enzymes for the kinetic resolution of racemic ethyl 2-(p-tolylsulfinyl)acetate presents an alternative biocatalytic strategy to obtain the enantiopure compound.

Another area of focus will be the development of catalytic systems that utilize environmentally benign oxidants . Hydrogen peroxide (H₂O₂) and even molecular oxygen (O₂) are considered ideal oxidants as their only byproduct is water. The challenge is to find robust catalysts that can activate these oxidants efficiently for the selective sulfoxidation of ethyl 2-(p-tolylthio)acetate, while preventing overoxidation to the corresponding sulfone.

The replacement of conventional organic solvents with greener alternatives is also a critical aspect of sustainable synthesis. Research into performing the synthesis of ethyl 2-(p-tolylsulfinyl)acetate in water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental footprint of the process. The main hurdle to overcome is the often-limited solubility of the reactants in these solvent systems and the potential impact on catalyst performance and stability.

| Sustainable Approach | Key Advantages | Research Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific substrates, operational stability of enzymes. |

| Green Oxidants (H₂O₂, O₂) | Atom economy, formation of water as the only byproduct. | Development of efficient and selective catalysts, prevention of overoxidation. |

| Alternative Solvents | Reduced toxicity and environmental impact, potential for catalyst recycling. | Substrate solubility, catalyst compatibility and performance in new media. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The quest for more efficient and highly selective catalysts for the asymmetric synthesis of ethyl 2-(p-tolylsulfinyl)acetate is a central theme in ongoing research. While titanium-based systems are well-established, there is considerable room for improvement and innovation.

Metal-based catalysis continues to be a fertile ground for discovery. The exploration of complexes based on other metals, such as vanadium, manganese, and iron, has already yielded promising results for asymmetric sulfoxidation. A particularly interesting future direction is the investigation of lanthanide-based catalysts . Lanthanide complexes offer unique Lewis acidity and coordination properties that could lead to novel reactivity and selectivity in the synthesis of chiral sulfoxides. The design of new chiral ligands that can effectively control the stereochemical outcome of the oxidation when coordinated to these metal centers is a key challenge.

Organocatalysis represents another rapidly advancing frontier. The development of small organic molecules that can catalyze the asymmetric sulfoxidation of ethyl 2-(p-tolylthio)acetate offers advantages such as lower toxicity, stability, and reduced cost compared to many metal-based systems. Chiral peptides and Cinchona-derived phase-transfer reagents have shown potential in mediating asymmetric transformations at the sulfur atom. Future research will likely focus on designing more sophisticated organocatalysts with higher catalytic activity and enantioselectivity.

The field of biocatalysis , as mentioned in the previous section, also falls under the umbrella of novel catalytic systems. The use of isolated enzymes, such as flavin-containing monooxygenases, or whole-cell systems offers a powerful and sustainable approach. A significant challenge is the development of high-throughput screening methods to rapidly identify and optimize biocatalysts for the production of enantiopure ethyl 2-(p-tolylsulfinyl)acetate.

| Catalyst Type | Potential Advantages | Future Research Focus |

| Lanthanide Complexes | Unique Lewis acidity and coordination properties. | Design of effective chiral ligands, understanding reaction mechanisms. |

| Organocatalysts | Low toxicity, stability, cost-effectiveness. | Development of catalysts with higher activity and enantioselectivity. |

| Biocatalysts (Enzymes) | High selectivity, mild conditions, sustainability. | High-throughput screening, enzyme engineering for improved performance. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale synthesis of ethyl 2-(p-tolylsulfinyl)acetate to more efficient and scalable production methods is a significant challenge. Flow chemistry and automated synthesis platforms offer transformative potential in this regard.